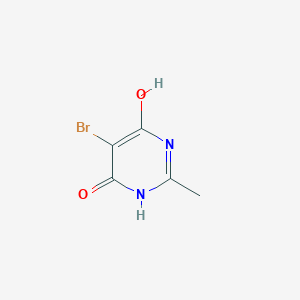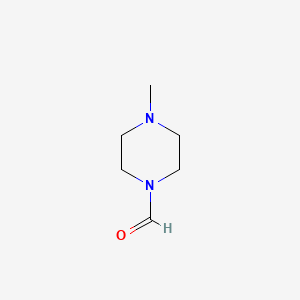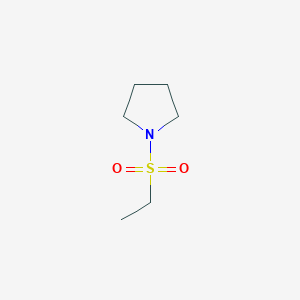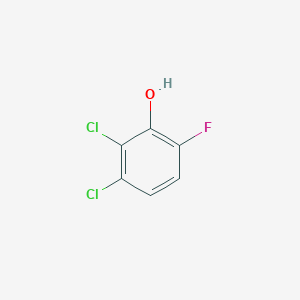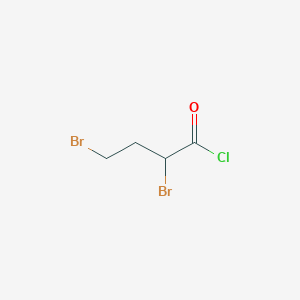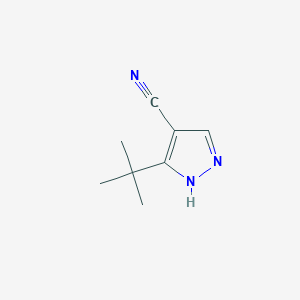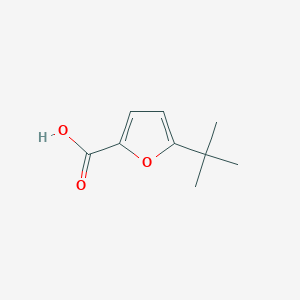
5-tert-butylfuran-2-carboxylic Acid
Übersicht
Beschreibung
5-tert-Butylfuran-2-carboxylic acid (5-tBF) is an important organic molecule that is used in a variety of applications, ranging from pharmaceuticals to food additives. It is a versatile molecule that can be used in the synthesis of many other compounds and can be used to modify the properties of existing molecules. 5-tBF is an important component of many pharmaceuticals, cosmetics, and food additives. It is also used in the synthesis of other compounds, such as polymers, and as an additive to improve the performance of existing compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
5-tert-Butylfuran-2-carboxylic acid and its derivatives have been primarily explored for their chemical reactivity and potential applications in synthesis. Pevzner (2002) reported the synthesis of bis(diethoxyphosphorylmethyl)-5-tert-butylfurans through the reaction involving sodium diethyl phosphite. This process highlighted the differential reactivity of chloromethyl groups influenced by the neighboring tert-butyl substituent, indicating its potential utility in chemical synthesis where such selectivity is desired (Pevzner, 2002).
Dutta, Wu, and Mascal (2015) explored the production of acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, underscoring their utility as intermediates in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Halomethyl Derivatives and Nucleophilic Reactions
Further studies by Pevzner (2003) on halomethyl derivatives of furan-2-carboxylic acid demonstrated their interactions with secondary amines and sodium butanethiolate, forming various substitution products. This research emphasized the reactivity of these compounds with nucleophilic agents, presenting potential avenues for synthesis and modification of complex molecules (Pevzner, 2003).
Steric Effects and Reactivity
Research on the steric effects and implications on reactivity of such compounds has been significant. The study by Böhm and Exner (2001) on 2-tert-butylbenzoic acid emphasized the impact of steric inhibition to resonance and van der Waals tension on the acidity of sterically hindered carboxylic acids, providing insights into the structure-reactivity relationship in such compounds (Böhm & Exner, 2001).
Synthesis of Complex Structures
The synthesis and molecular structure elucidation of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, derived from related compounds, indicate the versatility of this compound derivatives in forming complex molecular structures. This compound was synthesized via an intramolecular lactonization reaction and characterized by spectroscopy and X-ray diffraction, showcasing the potential of these compounds in advanced material science and molecular engineering (Moriguchi et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been used as a probe for nmr studies of macromolecular complexes .
Mode of Action
It has been used to tag proteins at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Eigenschaften
IUPAC Name |
5-tert-butylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZMCIVGRRFEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403873 | |
| Record name | 5-tert-butylfuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56311-39-8 | |
| Record name | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylfuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

